
Propyl (5-cyano-1H-imidazol-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl (5-cyano-1H-imidazol-4-yl)carbamate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propyl (5-cyano-1H-imidazol-4-yl)carbamate typically involves the cyclization of amido-nitriles. One common method is the reaction of a nitrile with an amine in the presence of a catalyst, such as nickel, under mild conditions . The reaction proceeds through a series of steps including addition to the nitrile, proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . This method is advantageous due to its simplicity and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl (5-cyano-1H-imidazol-4-yl)carbamate can undergo various chemical reactions including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Substitution reactions may require catalysts like palladium or copper, depending on the desired product.
Major Products Formed
The major products formed from these reactions include imidazolone derivatives, primary amines, and various substituted imidazole compounds.
Wissenschaftliche Forschungsanwendungen
Propyl (5-cyano-1H-imidazol-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of agrochemicals and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Propyl (5-cyano-1H-imidazol-4-yl)carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which is crucial for its biological activity. It can inhibit enzymes by coordinating with the metal ions in the active site, thereby blocking the enzyme’s function . This mechanism is particularly relevant in its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: The parent compound, known for its broad range of biological activities.
Benzimidazole: Similar structure with an additional benzene ring, used in antifungal and antiparasitic drugs.
Thiazole: Contains sulfur instead of one nitrogen, used in various pharmaceuticals.
Uniqueness
Propyl (5-cyano-1H-imidazol-4-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano and carbamate groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound in drug design and other applications.
Eigenschaften
CAS-Nummer |
59695-46-4 |
|---|---|
Molekularformel |
C8H10N4O2 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
propyl N-(5-cyano-1H-imidazol-4-yl)carbamate |
InChI |
InChI=1S/C8H10N4O2/c1-2-3-14-8(13)12-7-6(4-9)10-5-11-7/h5H,2-3H2,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
INUSNSQSNFKCSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)NC1=C(NC=N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


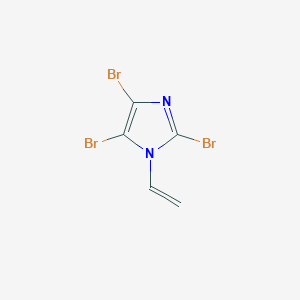
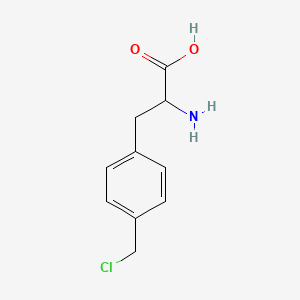
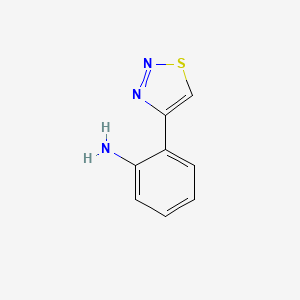
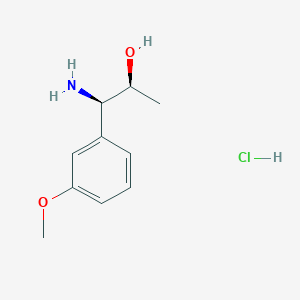
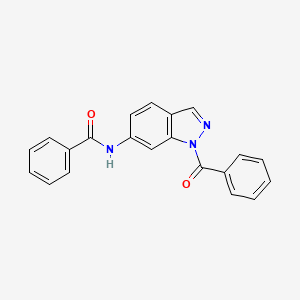
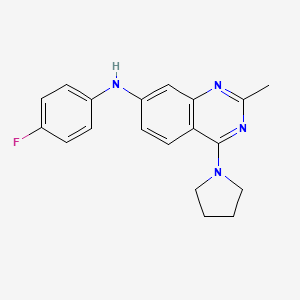
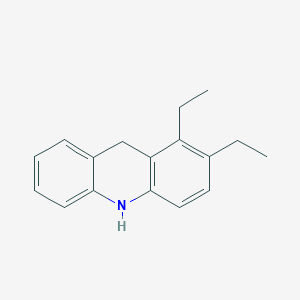
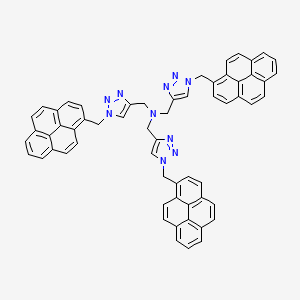
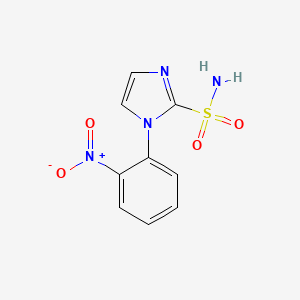
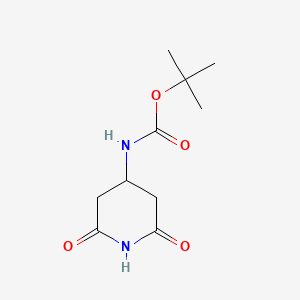
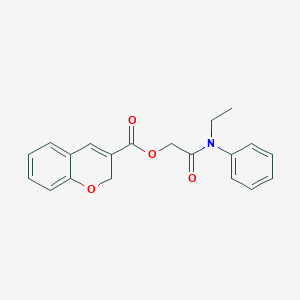
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)
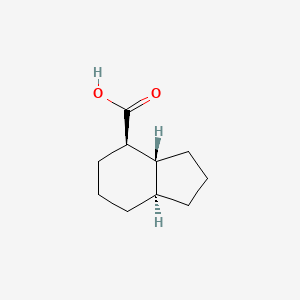
![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
